依泽替米贝-葡萄糖醛酸苷
描述
依泽替米贝-葡萄糖醛酸苷是依泽替米贝的主要活性代谢产物,依泽替米贝是一种胆固醇吸收抑制剂。依泽替米贝通过抑制小肠对胆固醇的吸收来降低血浆低密度脂蛋白胆固醇水平。 依泽替米贝-葡萄糖醛酸苷保留了其母体化合物的药理活性,在依泽替米贝的整体疗效中发挥着至关重要的作用 .
科学研究应用
依泽替米贝-葡萄糖醛酸苷在科学研究中有多种应用:
化学: 它被用作模型化合物来研究葡萄糖醛酸化反应和酶动力学。
生物学: 研究人员利用依泽替米贝-葡萄糖醛酸苷来研究葡萄糖醛酸化在药物代谢和处置中的作用。
医学: 依泽替米贝-葡萄糖醛酸苷用于研究降胆固醇治疗中的药代动力学和药效学。
作用机制
依泽替米贝-葡萄糖醛酸苷通过抑制小肠对胆固醇的吸收发挥作用。它靶向 Niemann-Pick C1-Like 1 (NPC1L1) 转运蛋白,该蛋白负责将胆固醇摄取到肠上皮细胞中。 通过阻断该转运蛋白,依泽替米贝-葡萄糖醛酸苷减少了从膳食中吸收的胆固醇量,从而降低血浆胆固醇水平 .
类似化合物:
- 依泽替米贝
- 他汀类药物(例如,辛伐他汀、阿托伐他汀)
- 胆汁酸螯合剂(例如,消胆胺)
比较: 与其他降胆固醇药物相比,依泽替米贝-葡萄糖醛酸苷的作用机制独一无二。他汀类药物抑制肝脏中的胆固醇合成,而胆汁酸螯合剂在肠道中结合胆固醇,依泽替米贝-葡萄糖醛酸苷专门抑制肠刷状缘的胆固醇吸收。 这种互补的作用方式使其成为与他汀类药物联合治疗的有效补充 .
生化分析
Biochemical Properties
Ezetimibe-Glucuronide is formed through the glucuronidation of the 4-hydroxyphenyl group of Ezetimibe by uridine 5’-diphosphate-glucuronosyltransferase (UGT) isoenzymes . This process primarily occurs in the intestine and liver . The glucuronidation of Ezetimibe to form Ezetimibe-Glucuronide is a significant biochemical reaction that enables the compound to exert its lipid-lowering effects .
Cellular Effects
Ezetimibe-Glucuronide, like its parent compound Ezetimibe, plays a role in lowering plasma cholesterol levels . It does this by inhibiting the uptake of cholesterol in the intestine . This action on cholesterol absorption can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ezetimibe-Glucuronide involves its interaction with the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1) . By inhibiting NPC1L1, Ezetimibe-Glucuronide blocks the intestinal absorption of dietary and biliary cholesterol . This action does not affect the absorption of fat-soluble nutrients .
Temporal Effects in Laboratory Settings
Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized to Ezetimibe-Glucuronide . Total Ezetimibe concentrations reach a maximum 1-2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of Ezetimibe and Ezetimibe-Glucuronide is approximately 22 hours .
Dosage Effects in Animal Models
In animal models, the effects of Ezetimibe and its metabolite Ezetimibe-Glucuronide have been observed to vary with different dosages . For instance, in cholesterol-fed rhesus monkeys, Ezetimibe reduced both plasma cholesterol and low-density lipoprotein cholesterol levels in a dose-dependent manner .
Metabolic Pathways
The major metabolic pathway for Ezetimibe involves the glucuronidation of the 4-hydroxyphenyl group by UGT isoenzymes to form Ezetimibe-Glucuronide . This process primarily occurs in the intestine and liver .
Transport and Distribution
The transport and distribution of Ezetimibe-Glucuronide within cells and tissues are dependent on various transport proteins . Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of Ezetimibe-Glucuronide into the liver and kidney . Efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate the expulsion of Ezetimibe-Glucuronide into bile, urine, and the intestinal lumen .
Subcellular Localization
The subcellular localization of Ezetimibe-Glucuronide is primarily within the enterocytes of the intestinal villi . This localization is crucial for its role in inhibiting intestinal cholesterol absorption .
准备方法
合成路线和反应条件: 依泽替米贝-葡萄糖醛酸苷的合成涉及依泽替米贝的葡萄糖醛酸化。该过程通常由肝脏和肠粘膜中的尿苷二磷酸葡萄糖醛酸转移酶催化。 反应条件通常包括尿苷二磷酸葡萄糖醛酸作为辅底物的存在 .
工业生产方法: 依泽替米贝-葡萄糖醛酸苷的工业生产遵循类似的原理,但规模更大。该过程涉及使用生物反应器来促进依泽替米贝的酶促葡萄糖醛酸化。 然后,反应混合物经过纯化步骤,包括色谱法,以分离依泽替米贝-葡萄糖醛酸苷 .
化学反应分析
反应类型: 依泽替米贝-葡萄糖醛酸苷主要经历 II 相代谢反应,特别是葡萄糖醛酸化。 由于其稳定的葡萄糖醛酸缀合物结构,它不太容易发生氧化、还原或取代反应 .
常用试剂和条件: 葡萄糖醛酸化反应涉及尿苷二磷酸葡萄糖醛酸和尿苷二磷酸葡萄糖醛酸转移酶。 反应通常在生理 pH 和温度下在水性缓冲液中进行 .
主要产物: 葡萄糖醛酸化反应的主要产物是依泽替米贝-葡萄糖醛酸苷本身。 该化合物具有药理活性,有助于依泽替米贝的降胆固醇作用 .
相似化合物的比较
- Ezetimibe
- Statins (e.g., simvastatin, atorvastatin)
- Bile acid sequestrants (e.g., cholestyramine)
Comparison: Ezetimibe-glucuronide is unique in its mechanism of action compared to other cholesterol-lowering agents. While statins inhibit cholesterol synthesis in the liver and bile acid sequestrants bind cholesterol in the intestine, ezetimibe-glucuronide specifically inhibits cholesterol absorption at the intestinal brush border. This complementary mode of action makes it an effective addition to combination therapies with statins .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFYCFMTERCNEW-ADEYADIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F2NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432454 | |
Record name | ezetimibe-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190448-57-8 | |
Record name | Ezetimibe glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190448-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ezetimibe glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190448578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ezetimibe-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EZETIMIBE GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7FA38E13K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。